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molecular formula C16H16O2 B8510795 2-[2-(3-Methylphenyl)ethyl]benzoic acid CAS No. 61565-76-2

2-[2-(3-Methylphenyl)ethyl]benzoic acid

Cat. No. B8510795
M. Wt: 240.30 g/mol
InChI Key: UYRQLSZMCVITLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011243

Procedure details

75 Gm. of 3-(o-carboxyphenethyl)toluene is dissolved in 400 ml. sulpholane and heated to 110°-120° C. 200 Ml. of polyphosphoric acid is added and the mixture is stirred at 100° C. for 90 minutes, and then poured onto ice and water. The mixture is extracted with hexane and the solution dried and evaporated to give 64 gm., 89%, of 2-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one as an oil. Use of 3-(o-carboxyphenethyl)ethylbenzene gives a similar yield of 2-ethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[CH2:6][CH2:7][C:8]1[CH:9]=[C:10]([CH3:14])[CH:11]=[CH:12][CH:13]=1)([OH:3])=[O:2].S1([CH2:25][CH2:24][CH2:23][CH2:22]1)(=O)=O.C[C:27]1[CH:42]=[CH:41][C:30]2[C:31](=[O:40])[C:32]3[CH:39]=CC=[CH:36][C:33]=3[CH2:34][CH2:35][C:29]=2[CH:28]=1>O>[C:1]([C:4]1[CH:18]=[CH:17][CH:16]=[CH:15][C:5]=1[CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:22][CH:14]=1)([OH:3])=[O:2].[CH2:23]([C:24]1[CH:25]=[CH:39][C:32]2[C:31](=[O:40])[C:30]3[CH:41]=[CH:42][CH:27]=[CH:28][C:29]=3[CH2:35][CH2:34][C:33]=2[CH:36]=1)[CH3:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=C(CCC=2C=C(C=CC2)C)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Three
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(C(C3=C(CC2)C=CC=C3)=O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 100° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with hexane
CUSTOM
Type
CUSTOM
Details
the solution dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 64 gm

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(=O)(O)C1=C(CCCCC=2C=CC=CC2)C=CC=C1
Name
Type
product
Smiles
C(C)C1=CC2=C(C(C3=C(CC2)C=CC=C3)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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